molecular formula C25H24N4O2 B11231007 N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11231007
M. Wt: 412.5 g/mol
InChI Key: SWCDSSRFNAJYTD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole ring fused with a methoxyphenyl group and a phenylcyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with o-nitrobenzaldehyde to form the benzotriazole core. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The benzotriazole ring is particularly effective in chelating metal ions, which can disrupt metalloprotein functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide is unique due to its combination of a benzotriazole ring with a cyclopentanecarboxamide moiety. This structure provides a distinct set of chemical properties, including enhanced stability and specific binding capabilities, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-31-21-12-10-20(11-13-21)29-27-22-14-9-19(17-23(22)28-29)26-24(30)25(15-5-6-16-25)18-7-3-2-4-8-18/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,30)

InChI Key

SWCDSSRFNAJYTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

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